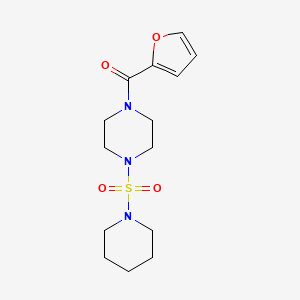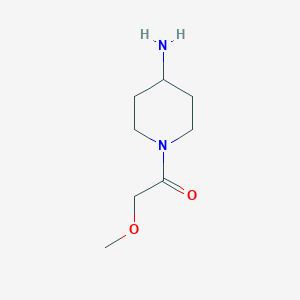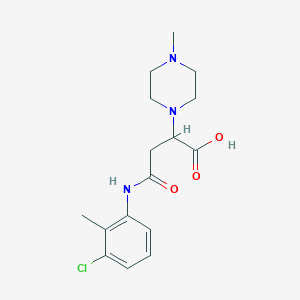
4-((3-Chloro-2-methylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-Chloro-2-methylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid, also known as CMPI, is a synthetic compound that has been studied for its potential use in scientific research. This compound is classified as a piperazine derivative and has shown promising results in various studies.
Mechanism of Action
The exact mechanism of action of 4-((3-Chloro-2-methylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is not fully understood, but it is believed to act by modulating the release of neurotransmitters such as dopamine and serotonin. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects depending on the concentration and duration of exposure. This compound has been shown to modulate neurotransmitter release, inhibit cancer cell growth, and induce apoptosis in cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-((3-Chloro-2-methylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is its potential use as a modulator of neurotransmitter release and as a potential anti-cancer agent. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain lab experiments. Additionally, further studies are needed to fully understand the safety and efficacy of this compound in humans.
Future Directions
There are several potential future directions for research on 4-((3-Chloro-2-methylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid. One potential area of research is in the development of more efficient synthesis methods to produce higher yields of this compound. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Finally, there is potential for the development of new drugs based on the structure of this compound for use in various scientific research applications.
Synthesis Methods
The synthesis of 4-((3-Chloro-2-methylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid involves the reaction between 3-chloro-2-methyl aniline and 4-methylpiperazine in the presence of a catalyst. The resulting product is then subjected to further reactions to produce the final compound. This synthesis method has been optimized to produce high yields of this compound with purity levels suitable for scientific research.
Scientific Research Applications
4-((3-Chloro-2-methylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of neuroscience, where this compound has shown potential as a modulator of neurotransmitter release. This compound has also been studied for its potential use in cancer research, where it has shown promising results as a potential anti-cancer agent.
properties
IUPAC Name |
4-(3-chloro-2-methylanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3/c1-11-12(17)4-3-5-13(11)18-15(21)10-14(16(22)23)20-8-6-19(2)7-9-20/h3-5,14H,6-10H2,1-2H3,(H,18,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAAXHBRWLBYAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC(C(=O)O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2576437.png)
![7-[4-(dimethylamino)phenyl]-5-methyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2576438.png)
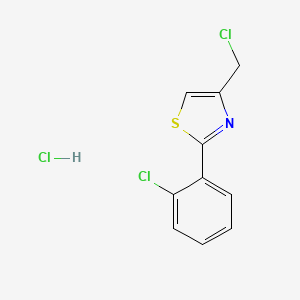


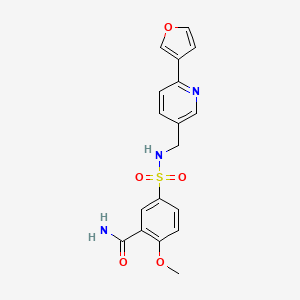

![(Z)-2-Cyano-3-[1-(2-cyanoethyl)indol-3-yl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2576448.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2576449.png)

